molecular formula C15H16FN3O2S B2957103 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034446-50-7

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide

Cat. No.: B2957103
CAS No.: 2034446-50-7
M. Wt: 321.37
InChI Key: LFBDPARASYIKNB-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O2S and its molecular weight is 321.37. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition and Anticancer Applications

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, indicating its potential for cancer therapy due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).

Synthesis and Computational Studies

Compounds synthesized through water-mediated synthesis exhibited non-linear optical (NLO) properties and showed potential anticancer activity due to their ability to inhibit tubulin polymerization, as indicated by molecular docking studies. These findings suggest that the compounds could contribute to the development of new therapeutic agents (R. Jayarajan et al., 2019).

Neuropharmacological Applications

In neuropharmacological research, derivatives of the chemical structure have been explored as potential PET tracers for serotonin 5-HT1A receptors. A specific derivative showed high brain uptake, slow brain clearance, and stability to defluorination compared with conventional standards, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Chemical Synthesis Methodologies

Efficient synthesis techniques for thiopyrimidines, involving microwave-assisted one-pot cyclization, have been developed. These methods offer rapid, mild, and high yielding synthesis routes, showcasing the compound's utility in facilitating the synthesis of chemical structures with potential biological applications (Subba Poojari et al., 2012).

Fluorescence and Imaging Applications

Studies on carbon dots with high fluorescence quantum yield have identified organic fluorophores as the main ingredients and fluorescence origins of certain compounds. This insight into fluorescence origins expands the applications of such compounds in imaging and diagnostics (Lei Shi et al., 2016).

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-11-7-17-15(18-8-11)21-13-3-1-12(2-4-13)19-14(20)10-5-6-22-9-10/h5-9,12-13H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBDPARASYIKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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